7-Thia-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thia-1-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Thia-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines, depending on the reagents used.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Thia-1-azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Thia-1-azaspiro[3.5]nonane, particularly in its role as a FAAH inhibitor, involves the inhibition of the enzyme’s active site. The compound binds to the enzyme, preventing the hydrolysis of fatty acid amides, which are involved in various physiological processes . This inhibition can lead to increased levels of endocannabinoids, resulting in potential therapeutic effects such as pain relief and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
1-Oxa-8-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
7-Thia-1-azaspiro[3.5]nonane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
7-Thia-1-azaspiro[3.5]nonane is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound belongs to the broader class of azaspiro compounds, recognized for their diverse chemical properties and potential biological activities. The specific arrangement of atoms within this compound contributes to its reactivity, making it a valuable candidate for medicinal chemistry and organic synthesis applications.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the compound facilitate binding with various biological molecules, potentially leading to the modulation of enzymatic pathways or receptor activities. This interaction can result in the inhibition of certain enzymes or disruption of cellular processes, which underpins its therapeutic potential.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound, including:
Comparative Analysis with Similar Compounds
A table comparing this compound with structurally similar compounds highlights its unique features:
Compound Name | Structural Features |
---|---|
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride | Contains sulfur and nitrogen; different spirocyclic arrangement |
This compound hydrochloride | Similar structure but differing substituents |
The distinct spirocyclic structure of this compound imparts unique chemical properties that differentiate it from other compounds in its class, making it particularly valuable for scientific research.
In Vitro Studies on MMP Inhibition
A study focused on the synthesis and biological evaluation of sulfonyl phosphonic derivatives of 7-Thia-1-azaspiro[4,4]nonane demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. The findings indicated:
- Compounds with specific substituents exhibited enhanced inhibitory activity.
- The mechanism involved chelation with the zinc ion in the catalytic center of the enzyme.
These results suggest that derivatives of azaspiro compounds may be developed further as potential MMP inhibitors, which are relevant in cancer therapy due to their role in tumor invasion and metastasis .
GPR119 Agonist Activity
Another study identified novel derivatives of 7-Azaspiro[3.5]nonane as GPR119 agonists, showing promising glucose-lowering effects in diabetic rats. This highlights the potential application of these compounds in metabolic disorders .
Properties
Molecular Formula |
C7H13NS |
---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
7-thia-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NS/c1-4-8-7(1)2-5-9-6-3-7/h8H,1-6H2 |
InChI Key |
PVCAOJSCFWOICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCSCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.